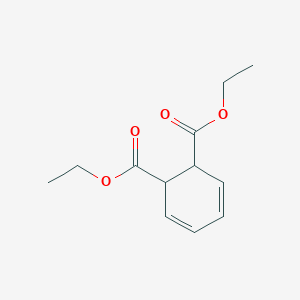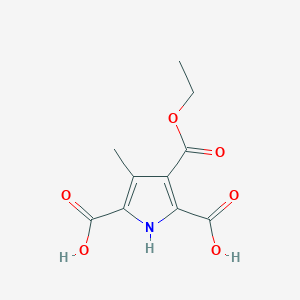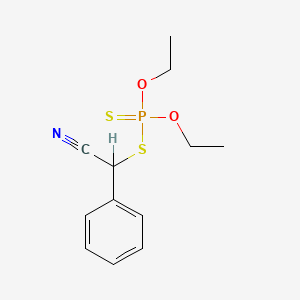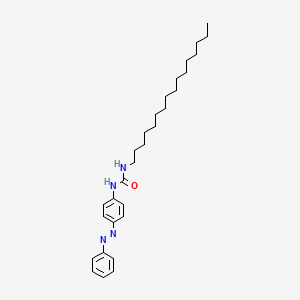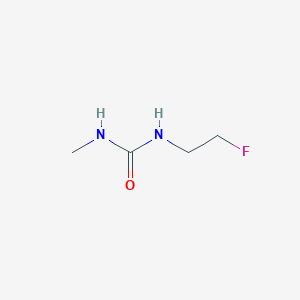
1-(2-Fluoroethyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluoroethyl group attached to the nitrogen atom of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methylurea typically involves the reaction of 2-fluoroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoroethylamine+Methyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoroethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethylurea derivatives, while reduction can produce fluoroethylamines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Fluoroethyl)-3-methylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, leading to the modulation of biological pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
2-Fluoroethanol: A related compound with a similar fluoroethyl group.
Methylurea: Shares the urea moiety but lacks the fluoroethyl group.
Fluoroethylurea: Another derivative with similar structural features.
Uniqueness: 1-(2-Fluoroethyl)-3-methylurea is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
13907-91-0 |
|---|---|
Formule moléculaire |
C4H9FN2O |
Poids moléculaire |
120.13 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-methylurea |
InChI |
InChI=1S/C4H9FN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |
Clé InChI |
MFXZOMNMWJPMMG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



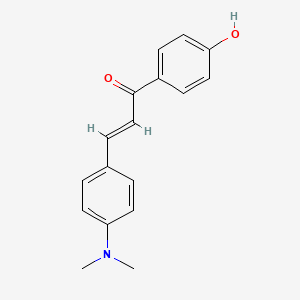
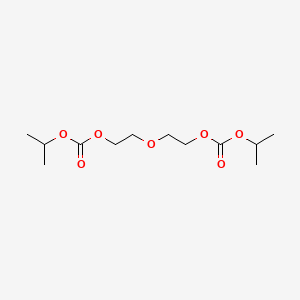
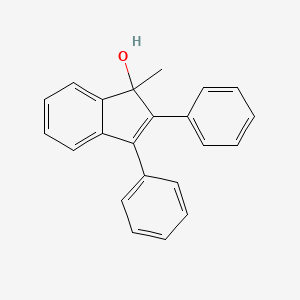
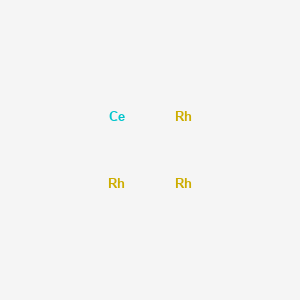
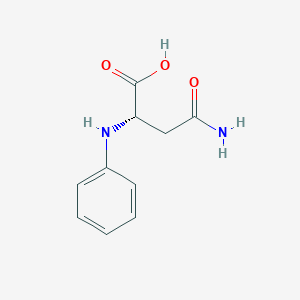
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

